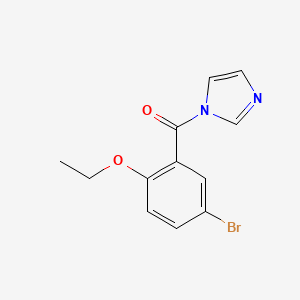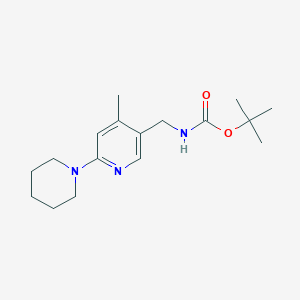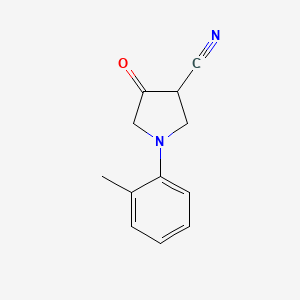
4-Oxo-1-(o-tolyl)pyrrolidine-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-オキソ-1-(o-トリル)ピロリジン-3-カルボニトリルは、分子式C₁₂H₁₂N₂O、分子量200.24 g/molの複素環式化合物です 。この化合物は、オキソ基、o-トリル基、およびカルボニトリル基で置換されたピロリジン環を特徴としています。 主に、特に有機化学と製薬の分野における研究開発に使用されています .
準備方法
合成経路と反応条件
4-オキソ-1-(o-トリル)ピロリジン-3-カルボニトリルの合成は、通常、適切な前駆体の環化を制御された条件下で行います。 一般的な方法の1つは、o-トルイジンとシアノ酢酸エチルの反応、続いて環化および酸化のステップが含まれます 。反応条件は、多くの場合、エタノールやメタノールなどの溶媒と、p-トルエンスルホン酸などの触媒を使用することを伴います。
工業的生産方法
4-オキソ-1-(o-トリル)ピロリジン-3-カルボニトリルの具体的な工業的生産方法は広く文書化されていませんが、一般的なアプローチは、実験室規模の合成方法をスケールアップすることを含みます。 これには、高収率と高純度を確保するための反応条件の最適化、工業グレードの溶媒と触媒の使用、および大規模生産のための連続フロー反応器の採用が含まれます .
化学反応の分析
反応の種類
4-オキソ-1-(o-トリル)ピロリジン-3-カルボニトリルは、以下を含むさまざまな化学反応を起こします。
酸化: 化合物は、対応するオキソ誘導体を形成するために酸化できます。
還元: 還元反応は、カルボニトリル基をアミンに変換できます。
置換: 芳香環は、求電子置換反応を可能にします.
一般的な試薬と条件
酸化: 酸性条件下で過マンガン酸カリウムや三酸化クロムなどの試薬。
還元: 活性炭上のパラジウムまたは水素化アルミニウムリチウムを使用した水素化。
形成された主な生成物
酸化: カルボン酸またはケトンの形成。
還元: 第一アミンの形成。
置換: ハロゲン化誘導体の形成.
科学研究への応用
4-オキソ-1-(o-トリル)ピロリジン-3-カルボニトリルは、科学研究においていくつかの応用があります。
化学: より複雑な複素環式化合物の合成におけるビルディングブロックとして使用されます。
生物学: 抗菌性や抗癌性などの潜在的な生物活性について調査されています。
医学: 潜在的な治療効果を持つ医薬品の先駆体として検討されています。
科学的研究の応用
4-Oxo-1-(o-tolyl)pyrrolidine-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes
作用機序
4-オキソ-1-(o-トリル)ピロリジン-3-カルボニトリルの作用機序は、特定の分子標的との相互作用を含みます。化合物のオキソ基とカルボニトリル基は、水素結合を形成し、酵素や受容体と相互作用することができ、それらの活性を阻害する可能性があります。 正確な経路と標的は、特定の用途と研究対象の生物系によって異なります .
類似化合物との比較
類似化合物
ピロリジン-2,5-ジオン: 異なる置換基を持つ別のピロリジン誘導体。
ピロリジン: 融合したピロリジン環系を持つ化合物。
プロリノール: ヒドロキシル化されたピロリジン誘導体.
独自性
4-オキソ-1-(o-トリル)ピロリジン-3-カルボニトリルは、その特定の置換パターンが、独特の化学的および生物学的特性を付与するために独特です。 オキソ基、o-トリル基、およびカルボニトリル基の組み合わせは、有機合成における汎用性の高い中間体であり、製薬研究における貴重な化合物となっています .
特性
分子式 |
C12H12N2O |
|---|---|
分子量 |
200.24 g/mol |
IUPAC名 |
1-(2-methylphenyl)-4-oxopyrrolidine-3-carbonitrile |
InChI |
InChI=1S/C12H12N2O/c1-9-4-2-3-5-11(9)14-7-10(6-13)12(15)8-14/h2-5,10H,7-8H2,1H3 |
InChIキー |
AWSCKMVNRFCQAO-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1N2CC(C(=O)C2)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


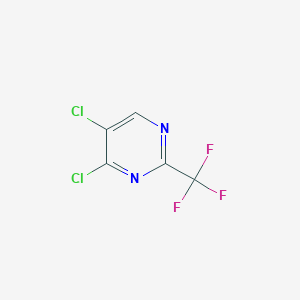


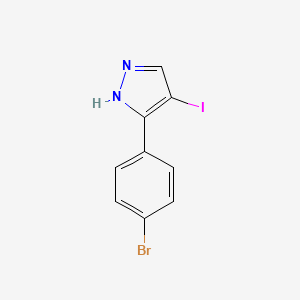
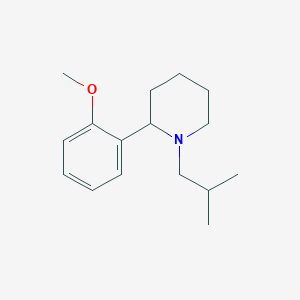
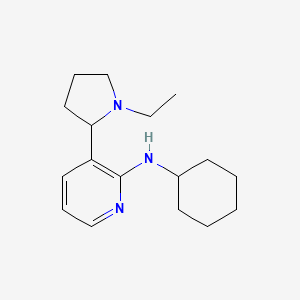

![4-(4-Ethylphenyl)-2-methyl-3-(methylthio)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,6(5H)-dione](/img/structure/B11810520.png)


